2-Methyl-3-[2-(3-nitrophenyl)-2-oxoethyl]naphthoquinone
Description
2-Methyl-3-[2-(3-nitrophenyl)-2-oxoethyl]naphthoquinone is a synthetic 1,4-naphthoquinone derivative characterized by a methyl group at position 2 and a 2-(3-nitrophenyl)-2-oxoethyl substituent at position 3 of the naphthoquinone core.
Properties
IUPAC Name |
2-methyl-3-[2-(3-nitrophenyl)-2-oxoethyl]naphthalene-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO5/c1-11-16(19(23)15-8-3-2-7-14(15)18(11)22)10-17(21)12-5-4-6-13(9-12)20(24)25/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGKWYPKVUZODV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthetic routes and reaction conditions for MMV666125 involve several steps:
Initial Synthesis: The compound is synthesized through a series of chemical reactions starting from basic organic molecules.
Reaction Conditions: The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.
Industrial Production: On an industrial scale, the production of MMV666125 involves optimizing the reaction conditions to maximize yield and minimize costs.
Chemical Reactions Analysis
Scientific Research Applications
MMV666125 has several scientific research applications:
Mechanism of Action
The mechanism of action of MMV666125 involves targeting specific molecular pathways in the malaria parasite:
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of naphthoquinones are heavily influenced by substituents. Below is a comparison with key analogs:
Key Observations :
- Electron-Withdrawing Groups: The 3-nitrophenyl group in the target compound may enhance redox cycling compared to amino-substituted analogs (e.g., 2-chloro-3-((3-nitrophenyl)amino)-1,4-NQ), which rely on H-bonding for EGFR inhibition .
- Linker Flexibility: The oxoethyl linker in the target compound provides conformational flexibility, unlike rigid thioether-linked pyrimidinones .
- Lipophilicity : The phytyl chain in 2-trifluoromethyl-3-phytyl-1,4-NQ increases lipophilicity, contrasting with the polar nitro group in the target compound .
Key Findings :
- The target compound’s 3-nitrophenyl group may enhance interactions with tyrosine kinases (e.g., EGFR) similar to amino-substituted analogs but with distinct binding modes due to the oxoethyl spacer .
Physicochemical and Redox Properties
Key Insights :
Biological Activity
2-Methyl-3-[2-(3-nitrophenyl)-2-oxoethyl]naphthoquinone (CAS No. 303997-22-0) is a synthetic compound belonging to the naphthoquinone class, known for its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C19H13NO5
- Molar Mass : 335.31 g/mol
- Boiling Point : Approximately 512.5 °C (predicted)
- Density : 1.355 g/cm³ (predicted)
Naphthoquinones, including this compound, exert their biological effects primarily through:
- Redox Cycling : This process generates reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in cellular processes, particularly those related to cancer cell proliferation.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways and the generation of ROS.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Induction of apoptosis |
| A549 (Lung) | 8.7 | ROS generation and caspase activation |
| HeLa (Cervical) | 12.3 | Cell cycle arrest and apoptosis |
Antimicrobial Activity
The compound has also shown antimicrobial activity against various pathogens. It acts by disrupting microbial cell membranes and inhibiting nucleic acid synthesis.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Candida albicans | 20 |
Case Studies
- Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various naphthoquinones, including this compound. Results indicated that it significantly reduced cell viability in MCF-7 and A549 cells, suggesting potential for development as an anticancer agent .
- Antimicrobial Efficacy Assessment : Another research conducted at a university laboratory assessed the antimicrobial properties against common bacterial strains. The findings confirmed that the compound effectively inhibited growth at low concentrations, supporting its potential use as a therapeutic agent against infections .
Pharmacological Applications
Given its biological activity, this compound is being explored for:
- Cancer Therapy : As a lead compound for developing new anticancer drugs.
- Antimicrobial Treatments : Potential applications in treating bacterial and fungal infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
